

literature review of 2-[Benzyl(cyclopropylmethyl)amino]ethanol analogs

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Compound of Interest

Compound Name: 2-[Benzyl(cyclopropylmethyl)amino]ethanol

Cat. No.: B581519

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A comprehensive analysis of **2-[Benzyl(cyclopropylmethyl)amino]ethanol** and its analogs reveals a class of compounds primarily targeting sigma receptors, which are implicated in a variety of neurological disorders and cancer. The parent compound, also known as a reduced metabolite of the antipsychotic drug haloperidol, serves as a scaffold for developing ligands with varying affinities and selectivities for the two main sigma receptor subtypes, σ_1 and σ_2 ^{[1][2][3]}. This guide compares the performance of these analogs, presenting key binding affinity data and the experimental protocols used for their evaluation.

Comparative Analysis of Binding Affinities

The development of analogs from the **2-[Benzyl(cyclopropylmethyl)amino]ethanol** scaffold has focused on modifying specific structural moieties to enhance affinity and selectivity for sigma receptors. Structure-activity relationship (SAR) studies show that substitutions on the benzyl and cyclopropyl groups, as well as alterations to the aminoethanol backbone, significantly impact receptor binding.

For instance, the introduction of a 4-phenylpiperidin-4-ol group can result in compounds with high affinity for the σ_1 receptor. One such analog, (1R,2S/1S,2R)-2-[4-Hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate (referred to as compound 4b in one study), demonstrated a high affinity for σ_1 sites with a K_i of 1.5 nM and a

33.9-fold selectivity over the σ_2 receptor[4]. In contrast, other modifications have led to ligands with high affinity for the σ_2 receptor, which is a target for developing agents against cocaine toxicity and for cancer diagnostics[5][6][7]. Several benzimidazolone derivatives have been synthesized that show high σ_2 affinity (K_i = 0.66-68.5 nM) and significant selectivity over the σ_1 receptor[6].

The following table summarizes the binding affinities (K_i values) of representative analogs for sigma-1 (σ_1R) and sigma-2 (σ_2R) receptors. Lower K_i values indicate higher binding affinity.

Compound ID / Name	Modification from Parent Scaffold	$\sigma1R$ K_i (nM)	$\sigma2R$ K_i (nM)	Selectivity ($K_i \sigma2 / K_i \sigma1$)	Reference
Compound 4b	1-phenyl-2-cyclopropylmethylamine derivative with 4-hydroxy-4-phenylpiperidine	1.5	50.8	33.9	[4]
Compound 4b (diazabicyclo[4.3.0]nonane)	Diazabicyclo[4.3.0]nonane derivative	2.7	27	10.0	[8]
Compound 5b (diazaspiro[3.5]nonane)	2,7-diazaspiro[3.5]nonane derivative	13	102	7.8	[8]
Compound 14 (benzimidazole)	1-{4-[4-(4-fluorophenyl)piperazin-1-yl]butyl}-3-propyl-1,3-dihydrobenzimidazol-2-one	751.7	0.66	0.00088 ($\sigma2$ selective)	[6]

Compound 15 (benzylpiperazine)	3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one	1.6	1417	886	[9]
Compound 5 (pyridine)	2-[[2-(1-benzylpiperidin-4-yl)ethyl]amino]-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile	1.45	420.5	290	[10]

Experimental Protocols

The binding affinities listed above are typically determined using competitive radioligand binding assays. These experiments are fundamental to characterizing the interaction between the synthesized analogs and their target receptors.

Protocol: Sigma Receptor Radioligand Binding Assay

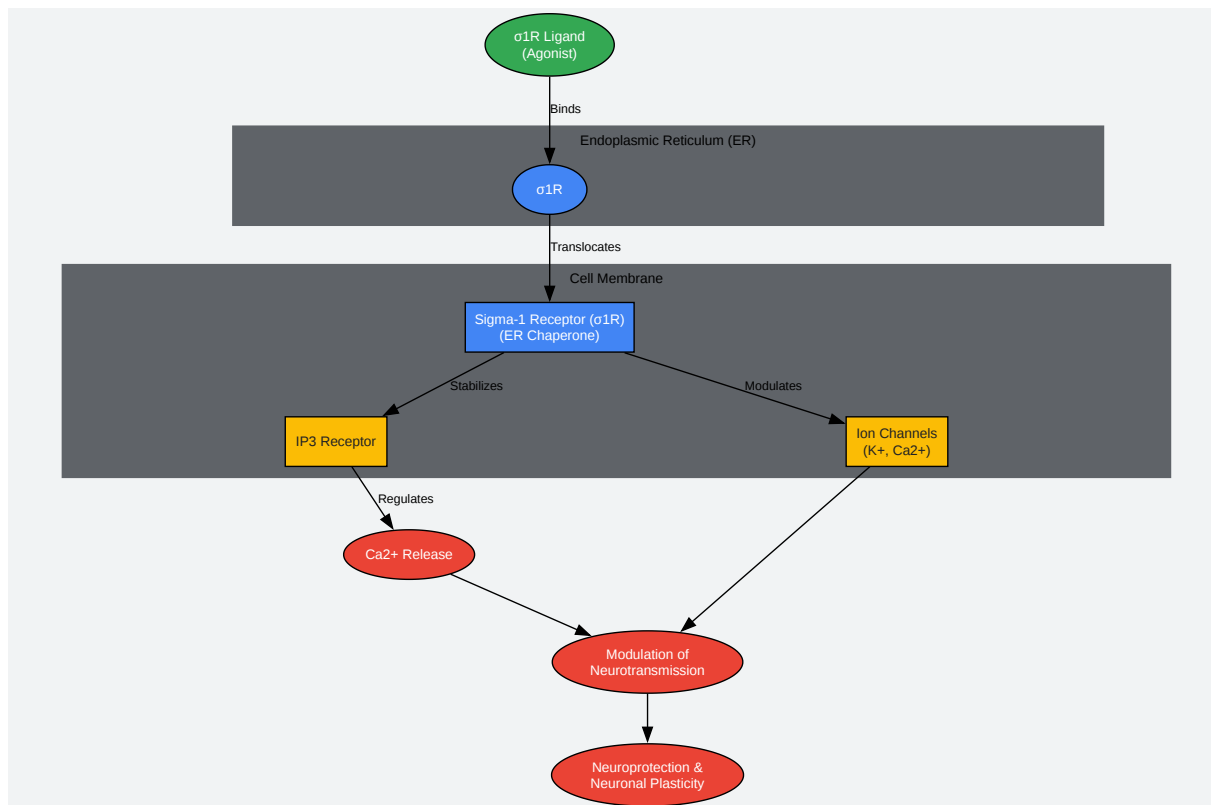
This protocol is a synthesized representation of methods described in the literature[\[6\]](#)[\[9\]](#).

- Tissue Preparation: Rat brain membranes are prepared and homogenized in a Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the membranes is resuspended in fresh buffer. This process is repeated to wash the membranes.
- Assay Incubation: The membrane homogenate is incubated in a solution containing a specific radioligand and varying concentrations of the unlabeled test compound (the analog).
 - For σ_1 Receptor Assay: The radioligand used is typically --INVALID-LINK---pentazocine.

- For σ_2 Receptor Assay: The radioligand is [^3H]di-o-tolylguanidine ([^3H]DTG). To ensure that the binding is specific to σ_2 receptors, a high concentration of an unlabeled σ_1 -selective ligand (like (+)-pentazocine) is added to block, or "mask," the σ_1 sites[7].
- Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-selective ligand, such as haloperidol, to determine the amount of non-specific binding of the radioligand[6][9].
- Separation and Quantification: After incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound radioligand from the unbound. The filters are then washed with cold buffer to remove any remaining unbound radioligand.
- Radioactivity Measurement: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
- Data Analysis: The data are analyzed using non-linear regression to calculate the IC_{50} value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The IC_{50} value is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.

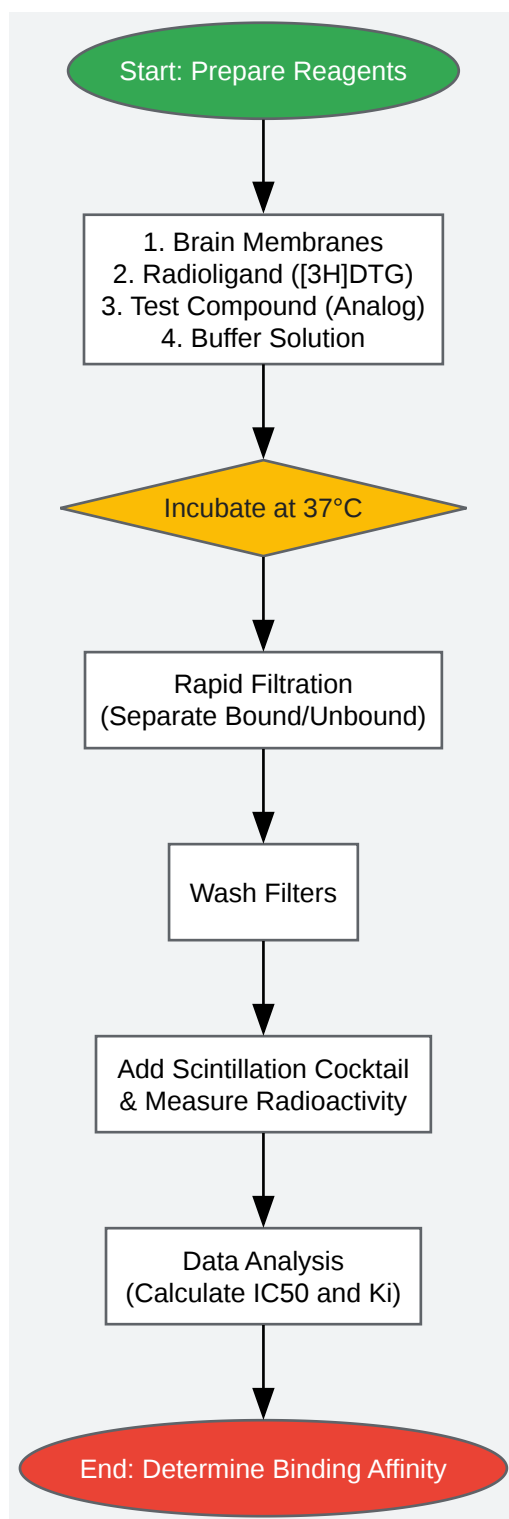
Visualizations

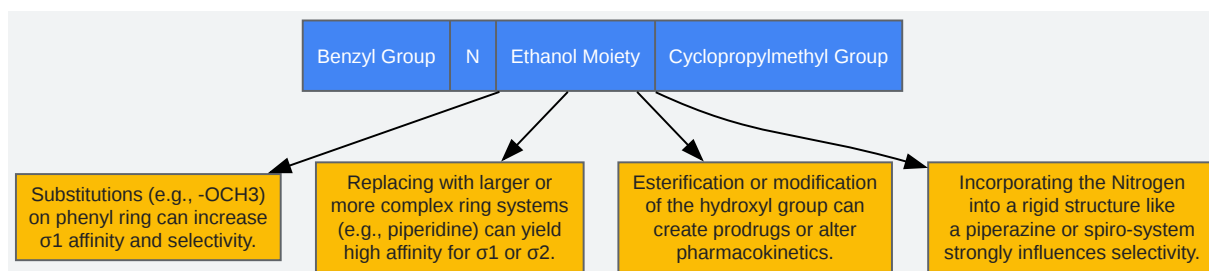
To better illustrate the concepts discussed, the following diagrams represent a proposed signaling pathway for sigma receptors, a typical experimental workflow, and a summary of the structure-activity relationships.



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Caption: Proposed signaling pathway for the Sigma-1 receptor.





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